molecular formula C18H23NO4S B2764857 N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide CAS No. 1351584-62-7

N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide

Cat. No.: B2764857
CAS No.: 1351584-62-7
M. Wt: 349.45
InChI Key: IMQZOSKUISSUEN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide is a chemical compound with the molecular formula C18H23NO4S and a molecular weight of 349.44 g/mol . This benzenesulfonamide derivative features a 2-hydroxy-2-phenylpropyl moiety and a 4-propoxy substituent, a structure that suggests potential for diverse pharmacological research applications. Compounds within this structural class are frequently investigated for their activity as receptor antagonists or enzyme inhibitors. Specifically, structurally related sulfonamide compounds have been explored as novel antiarrhythmic agents with Class II and III activities and as VR1 (TRPV1) receptor antagonists for the study of pain pathways, including neuropathic pain, inflammatory pain, and migraine . The presence of the sulfonamide group is often a key pharmacophore, contributing to binding affinity and molecular stability. Researchers may value this compound as a key intermediate or precursor in synthetic organic chemistry or as a candidate for hit-to-lead optimization in drug discovery programs. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-3-13-23-16-9-11-17(12-10-16)24(21,22)19-14-18(2,20)15-7-5-4-6-8-15/h4-12,19-20H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQZOSKUISSUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Propoxybenzenesulfonyl Chloride

The propoxy group is introduced via nucleophilic aromatic substitution. Phenol reacts with 1-bromopropane in the presence of a base such as potassium carbonate, yielding 4-propoxybenzene. Subsequent sulfonation using chlorosulfonic acid generates 4-propoxybenzenesulfonyl chloride.

$$ \text{Phenol} + \text{CH}3\text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3} \text{4-propoxybenzene} \xrightarrow{\text{ClSO}3\text{H}} \text{4-propoxybenzenesulfonyl chloride} $$

Preparation of 2-Amino-2-Phenylpropan-1-ol

This intermediate is synthesized through a Henry reaction between benzaldehyde and nitroethane, followed by reduction:

$$ \text{PhCHO} + \text{CH}3\text{CH}2\text{NO}2 \xrightarrow{\text{Base}} \text{2-nitro-1-phenylpropan-1-ol} \xrightarrow{\text{LiAlH}4} \text{2-amino-2-phenylpropan-1-ol} $$

Stepwise Coupling Procedure

The final step involves reacting 4-propoxybenzenesulfonyl chloride with 2-amino-2-phenylpropan-1-ol under controlled conditions.

Reaction Conditions

  • Solvent : Tetrahydrofuran (THF) or dichloromethane
  • Base : Triethylamine or diisopropylamine (2.2 equiv)
  • Temperature : 0–25°C
  • Time : 6–24 hours

$$ \text{4-propoxybenzenesulfonyl chloride} + \text{2-amino-2-phenylpropan-1-ol} \xrightarrow{\text{Base}} \text{this compound} $$

Workup and Purification

  • Acid Wash : 2M HCl removes excess amine.
  • Base Wash : 0.25M NaHCO₃ neutralizes residual sulfonyl chloride.
  • Solvent Exchange : Toluene or ethyl acetate aids in crystallization.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) achieves >95% purity.

Optimization of Reaction Parameters

Critical factors influencing yield and purity include:

Parameter Optimal Range Impact on Yield
Base Strength pKa 10–11 Maximizes deprotonation of amine
Solvent Polarity ε 4–8 (e.g., THF) Enhances sulfonyl chloride reactivity
Temperature Control 20–25°C Prevents side reactions

Spectroscopic Characterization

Post-synthesis validation employs:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.8 (d, 2H, ArH), 6.9 (d, 2H, ArH), 4.1 (m, 1H, CH), 3.9 (t, 2H, OCH₂).
  • IR (KBr): 3340 cm⁻¹ (OH), 1160 cm⁻¹ (S=O).
  • MS : m/z 349.45 [M+H]⁺.

Comparative Analysis with Analogous Compounds

Modifying the alkoxy group (e.g., ethoxy vs. propoxy) alters crystallinity:

Alkoxy Group Melting Point (°C) Solubility (mg/mL, H₂O)
Ethoxy 142 0.8
Propoxy 158 0.4

The propoxy derivative’s lower solubility stems from increased hydrophobicity.

Challenges and Mitigation Strategies

  • Hydrolysis of Sulfonyl Chloride : Conduct reactions under anhydrous conditions with molecular sieves.
  • Epimerization at Chiral Centers : Use low-temperature (−10°C) coupling for stereochemical integrity.
  • Byproduct Formation : Employ gradient chromatography (hexane → ethyl acetate) to separate sulfonic acid impurities.

Scale-Up Considerations

Pilot-scale production (1 kg batch) requires:

  • Reactor Design : Glass-lined to prevent acid corrosion.
  • Distillation : Remove THF under reduced pressure (40°C, 100 mbar).
  • Crystallization : Seed with pure compound to control particle size.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various alkoxy-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide is primarily studied for its potential antimicrobial properties . It serves as a lead compound for the development of new drugs targeting bacterial infections.

Biological Studies

In biological research, this compound is utilized to explore the interactions between sulfonamides and various biological targets. Its mechanism of action often involves enzyme inhibition, particularly in pathways related to folate synthesis in microorganisms.

Industrial Applications

The compound is also employed in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can enhance its biological activity.

Data Table: Comparison of Related Compounds

Compound NameKey FeaturesBiological Activity
This compoundHydroxy group and propoxy substitutionAntimicrobial properties
N-(2-hydroxypropyl)-4-fluorobenzenesulfonamideFluorine atom additionAntitumor activity
4-FluorobenzenesulfonamideLacks phenyl propanol side chainAntimicrobial properties
N-(Phenethyl)-4-fluorobenzenesulfonamideDifferent alkyl chainInhibitory effects on cancer cells

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial efficacy of this compound against various bacterial strains, demonstrating significant inhibitory effects comparable to traditional antibiotics.
  • Enzyme Inhibition Studies : Research focused on the compound's ability to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. Results indicated that the compound effectively blocked enzyme activity at low concentrations.
  • Synthesis of Derivatives : Investigations into modifying the propoxy group led to derivatives with enhanced lipophilicity and metabolic stability, broadening the scope for therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

    Pathways Involved: It may interfere with the folate synthesis pathway in microorganisms, leading to their inhibition or death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Features

The compound shares core sulfonamide functionality with several pharmacologically active molecules. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Biological Activity Source
N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide C₁₈H₂₁NO₄S 347.43 g/mol 4-propoxybenzenesulfonamide, 2-hydroxy-2-phenylpropyl Not reported (inferred enzyme modulation) N/A
Zydena (CAS 268203-93-6) C₂₅H₃₆N₆O₄S 528.66 g/mol Pyrazolo-pyrimidinyl, propoxy, methylpyrrolidinyl PDE5 inhibitor (erectile dysfunction)
NAT-1 (N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) C₁₆H₁₅N₃O₃S 329.37 g/mol Thiazolidinone, methoxyphenyl, nicotinamide Antidiabetic (PPAR-γ agonism inferred)
N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide C₂₅H₂₄ClFN₆O₃ 531.01 g/mol Quinoline, chloro-fluorophenyl, ethoxy Kinase inhibition (hypothetical)


Key Observations :

  • Sulfonamide Core : The target compound and Zydena share sulfonamide groups, but Zydena’s pyrazolo-pyrimidinyl system confers selectivity for PDE5, whereas the target’s simpler structure may limit target specificity .
  • Substituent Effects: The 4-propoxy group in the target compound contrasts with NAT-1’s methoxyphenyl and thiazolidinone ring, which are critical for PPAR-γ binding . Zydena’s ethoxyquinoline and dimethylamino groups enhance its pharmacokinetic profile .
  • Molecular Weight : The target compound (347 g/mol) is smaller than Zydena (528 g/mol), suggesting differences in bioavailability or blood-brain barrier penetration.
Functional and Pharmacological Comparisons
  • Enzyme Inhibition: Zydena: Explicitly inhibits PDE5 (IC₅₀ ~1.4 nM), leveraging its heterocyclic core for high affinity . NAT-1/2: Thiazolidinone derivatives exhibit PPAR-γ agonism (EC₅₀ ~0.8 μM for NAT-2), linked to antidiabetic effects .
  • Zydena’s dimethylamino and ethoxy groups balance solubility and permeability, reflected in its oral bioavailability (>60%) .
Research Findings and Gaps
  • Therapeutic Potential: Zydena’s clinical success highlights the importance of heterocyclic extensions for target specificity, a feature absent in the simpler target molecule .

Biological Activity

N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antiviral properties. The structure can be represented as follows:

  • Chemical Formula : C16_{16}H21_{21}NO3_3S
  • Molecular Weight : 325.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide moiety is known to inhibit enzymes involved in bacterial folate synthesis, which is crucial for bacterial growth and replication. Additionally, the compound may exhibit activity against specific viral targets, similar to other compounds in its class.

Biological Activity Overview

  • Antiviral Activity :
    • Research indicates that compounds similar to this compound have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to the reverse transcriptase enzyme, disrupting viral replication processes .
    • A pharmacophore model developed for NNRTIs highlights essential features such as hydrophobic groups and hydrogen-bond acceptors that are critical for binding affinity .
  • Antibacterial Activity :
    • Sulfonamides are traditionally recognized for their antibacterial properties. The compound's structure suggests potential effectiveness against various bacterial strains by inhibiting dihydropteroate synthase, an enzyme involved in folate synthesis .
  • Antiparasitic Activity :
    • Studies have shown that related sulfonamide compounds exhibit activity against protozoan parasites like Leishmania donovani, suggesting a potential role for this compound in treating parasitic infections .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50_{50} Value (μM)Reference
AntiviralHIV Reverse Transcriptase0.0004 - 100
AntibacterialVarious Bacterial Strains< 10
AntiparasiticLeishmania donovani< 5

Research Findings

  • NNRTI Development : A study implementing pharmacophore modeling identified key structural features necessary for effective NNRTI activity. The derived model was validated through virtual screening against known inhibitors .
  • Antiparasitic Efficacy : Initial screenings of compounds analogous to this compound demonstrated significant inhibition of Leishmania species at nanomolar concentrations, indicating a favorable therapeutic index compared to existing treatments .
  • Cytotoxicity Assessment : In vitro studies assessing cytotoxicity on mammalian cell lines (e.g., L6 cells) revealed that while effective against target pathogens, the compound exhibited lower cytotoxicity, suggesting a favorable safety profile .

Q & A

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide, and how are key intermediates characterized?

The synthesis typically involves:

  • Nucleophilic substitution : Reacting 4-propoxybenzenesulfonyl chloride with 2-amino-2-phenylpropanol under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to form the sulfonamide bond .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Key intermediates (e.g., 4-propoxybenzenesulfonyl chloride) are characterized via:

  • NMR spectroscopy : Confirm regiochemistry and purity (e.g., δ 7.8–7.6 ppm for aromatic protons adjacent to sulfonyl groups) .
  • Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 376.1) .
Synthetic Method Yield (%) Conditions Reference
Nucleophilic substitution65–750–5°C, DCM, Et₃N
Microwave-assisted80–85100°C, 30 min, DMF

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : Assign protons (e.g., hydroxypropyl CH at δ 4.2–3.8 ppm) and carbons (e.g., sulfonamide S=O at ~170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., m/z 376.1284 for C₁₈H₂₁NO₄S) .
  • HPLC : Assess purity (>95% with C18 column, acetonitrile/water mobile phase) .
Technique Key Parameters Detection Limit
NMR400–600 MHz, CDCl₃1–5% impurities
HRMSResolution >20,0000.1 ppm mass error
HPLCUV 254 nm, 1.0 mL/min0.1% impurities

Advanced Questions

Q. How can researchers address low yields in the sulfonamide bond formation step?

Methodological strategies :

  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation, improving yields to >80% .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to DCM but may require post-reaction purification .
  • Temperature control : Maintain <10°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .

Data contradiction example : Yields drop to 50% in humid environments due to sulfonyl chloride degradation. Mitigate by using molecular sieves or anhydrous conditions .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

  • Structural analogs : Compare activity of derivatives (e.g., 4-ethoxy vs. 4-propoxy substituents) to identify SAR trends .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., Udenafil as a PDE5 inhibitor reference) .
  • Crystallography : Resolve 3D structure via X-ray diffraction to correlate conformation with activity (e.g., hydrogen bonding at sulfonamide group) .
Analog IC₅₀ (PDE5 Inhibition) Key Structural Feature
Parent compound12 nM4-propoxy group
4-Ethoxy derivative28 nMReduced alkyl chain length
Udenafil (reference)8.5 nMPyrazolo-pyrimidinone core

Q. How can reaction conditions be optimized for regioselective functionalization?

  • Protecting groups : Temporarily block the hydroxypropyl group with TBSCl (tert-butyldimethylsilyl chloride) to direct sulfonylation to the aromatic ring .
  • Metal catalysis : Use Cu(I) to mediate Ullmann-type coupling for aryl ether formation, achieving >90% regioselectivity .
  • Kinetic vs. thermodynamic control : Lower temperatures (0°C) favor kinetic products, while higher temps (60°C) shift equilibrium toward thermodynamically stable isomers .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Docking studies : Model interactions with target proteins (e.g., PDE5 active site) using AutoDock Vina to prioritize substituents (e.g., fluorinated groups for improved binding) .
  • QSAR models : Correlate logP values with cellular permeability; optimal range: 2.5–3.5 .
  • MD simulations : Assess stability of sulfonamide-protein complexes over 100 ns trajectories to predict in vivo efficacy .

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